![molecular formula C10H11NO4 B1518960 2-[3-(Methylcarbamoyl)phenoxy]acetic acid CAS No. 1018600-26-4](/img/structure/B1518960.png)
2-[3-(Methylcarbamoyl)phenoxy]acetic acid
Overview
Description
Molecular Structure Analysis
The molecular structure of 2-[3-(Methylcarbamoyl)phenoxy]acetic acid consists of a methylcarbamoyl group attached to a phenyl ring, which is further connected to an acetic acid moiety via an ether linkage .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not fully detailed in the search results. It is known to be a powder .Scientific Research Applications
Fluorescence Chemosensors
One study presented a new fluorescence turn-on chemosensor for the selective and sensitive detection and bioimaging of Al(3+) in living cells. This chemosensor, based on ion-induced aggregation and leveraging the aggregation-induced-emission (AIE) effect, demonstrated high selectivity towards Al(3+) over other metal ions, offering potential for studying Al(3+) in complex biosystems (Gui et al., 2015).
Environmental Degradation and Herbicide Resistance
Research on the degradation of phenoxyalkanoic acid herbicides in soil highlighted the enantioselective degradation and enantiomerization of chiral 2-phenoxypropionic acid herbicides. This study provides insights into the environmental fate and behavior of these herbicides (Müller & Buser, 1997).
Catalytic Oxidation
Fe3O4 magnetic nanoparticles (MNPs) were synthesized and used as catalysts for the removal of phenolic and aniline compounds from aqueous solutions. This study demonstrated the potential of MNPs in treating contaminated water, offering a reusable and efficient catalyst for environmental remediation (Zhang et al., 2009).
Adsorption Processes
The adsorption of 2,4-dichlorophenoxy-acetic acid (2,4-D) from aqueous solutions onto granular activated carbon was studied, providing valuable information on the adsorption mechanisms, kinetics, and thermodynamics. This research is relevant for designing treatment systems for the removal of herbicides from water (Aksu & Kabasakal, 2004).
Allelopathy and Phenolic Compounds
A review on phenolics and plant allelopathy discussed the diverse structures and modes of action of phenolic allelochemicals in ecosystems. This research highlights the role of phenolic compounds in agriculture and forestry, with potential applications in developing herbicides or pesticides (Li et al., 2010).
Safety and Hazards
properties
IUPAC Name |
2-[3-(methylcarbamoyl)phenoxy]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-11-10(14)7-3-2-4-8(5-7)15-6-9(12)13/h2-5H,6H2,1H3,(H,11,14)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFTJWNUKKBKKNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=CC=C1)OCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.